molecular formula C16H20ClN3 B1668806 Chloropyramine CAS No. 59-32-5

Chloropyramine

Cat. No.: B1668806
CAS No.: 59-32-5
M. Wt: 289.80 g/mol
InChI Key: ICKFFNBDFNZJSX-UHFFFAOYSA-N
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Description

Chloropyramine is a classical first-generation antihistamine drug primarily used in Eastern European countries and Russia. It is known for treating allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic conditions. This compound is a competitive reversible H1 receptor antagonist, meaning it competes with histamine for the H1 subtype histamine receptor, thereby inhibiting the effects of histamine .

Mechanism of Action

Target of Action

Chloropyramine primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and maintaining physiological functions in the gastrointestinal and central nervous systems .

Mode of Action

This compound acts as a competitive reversible H1 receptor antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Histamine H1-Antihistamine Action pathway . By blocking the H1 receptor, this compound inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .

Pharmacokinetics

The maximum concentration (Cmax) is achieved within 1.0 hour for plasma and all tissues . This compound distributes well into various tissues such as the spleen, liver, lung, kidney, brain, and heart .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, this compound has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .

Preparation Methods

The synthesis of chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethylethylenediamine, forming a Schiff base. This Schiff base is then reduced to form an amine, which subsequently reacts with 2-bromopyridine in the presence of sodamide . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Chloropyramine undergoes various chemical reactions, including:

Scientific Research Applications

Chloropyramine has a wide range of scientific research applications:

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride)
Record name Chloropyramine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID50207729
Record name Chloropyramine [INN:BAN:DCF]
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Molecular Weight

289.80 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chloropyramine
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Solubility

Insoluble
Record name Chloropyramine
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Mechanism of Action

Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Chloropyramine
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CAS No.

59-32-5
Record name Chloropyramine
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Record name Chloropyramine [INN:BAN:DCF]
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Record name CHLOROPYRAMINE
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Record name Chloropyramine
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Melting Point

< 25 °C, 60 °C
Record name Chloropyramine
Source DrugBank
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Record name Chloropyramine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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